molecular formula C15H23NO6 B5113479 N-[2-(3-methoxyphenoxy)ethyl]butan-1-amine;oxalic acid

N-[2-(3-methoxyphenoxy)ethyl]butan-1-amine;oxalic acid

Cat. No.: B5113479
M. Wt: 313.35 g/mol
InChI Key: DXKWYIBVHQWHOF-UHFFFAOYSA-N
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Description

N-[2-(3-methoxyphenoxy)ethyl]butan-1-amine;oxalic acid is a novel compound developed for scientific research purposes. It belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and has potential therapeutic applications in the treatment of various psychiatric disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-methoxyphenoxy)ethyl]butan-1-amine;oxalic acid involves the reaction of 3-methoxyphenol with 2-chloroethylamine to form N-[2-(3-methoxyphenoxy)ethyl]amine. This intermediate is then reacted with butan-1-amine under controlled conditions to yield the final product. The reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: N-[2-(3-methoxyphenoxy)ethyl]butan-1-amine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(3-methoxyphenoxy)ethyl]butan-1-amine;oxalic acid has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its effects on neurotransmitter systems and potential as a therapeutic agent.

    Medicine: Explored for its potential in treating psychiatric disorders such as depression and anxiety.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by inhibiting the reuptake of serotonin in the brain, thereby increasing the availability of this neurotransmitter. This action is mediated through its binding to the serotonin transporter protein, which prevents the reabsorption of serotonin into presynaptic neurons. The increased serotonin levels in the synaptic cleft enhance neurotransmission and improve mood and emotional regulation.

Comparison with Similar Compounds

  • N-[2-(4-methoxyphenoxy)ethyl]butan-1-amine
  • N-[2-(3-methylphenoxy)ethyl]butan-1-amine
  • N-[2-(4-methylphenoxy)ethyl]butan-1-amine

Comparison: N-[2-(3-methoxyphenoxy)ethyl]butan-1-amine;oxalic acid is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct pharmacological properties. Compared to similar compounds, it has shown higher selectivity for the serotonin transporter and greater efficacy in preclinical studies.

Properties

IUPAC Name

N-[2-(3-methoxyphenoxy)ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.C2H2O4/c1-3-4-8-14-9-10-16-13-7-5-6-12(11-13)15-2;3-1(4)2(5)6/h5-7,11,14H,3-4,8-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKWYIBVHQWHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC1=CC=CC(=C1)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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